5-Phenyl-2-pentene

Photochemistry Energy Transfer Isomerization

5-Phenyl-2-pentene (CAS 16091-23-9), also known as (E)-3-pentenylbenzene or trans-5-phenyl-2-pentene, is a phenyl-substituted internal alkene with the molecular formula C₁₁H₁₄ and a molecular weight of 146.2289 g/mol. It is characterized by a phenyl ring attached to a five-carbon chain containing an internal double bond between C2 and C3.

Molecular Formula C11H14
Molecular Weight 146.23 g/mol
CAS No. 16091-23-9
Cat. No. B100267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-2-pentene
CAS16091-23-9
Molecular FormulaC11H14
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCC=CCCC1=CC=CC=C1
InChIInChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2-4,6-7,9-10H,5,8H2,1H3/b3-2+
InChIKeyGLXIHKLBZUKOLW-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-2-pentene (CAS 16091-23-9): Essential Procurement and Structural Information for Research and Industrial Applications


5-Phenyl-2-pentene (CAS 16091-23-9), also known as (E)-3-pentenylbenzene or trans-5-phenyl-2-pentene, is a phenyl-substituted internal alkene with the molecular formula C₁₁H₁₄ and a molecular weight of 146.2289 g/mol [1][2]. It is characterized by a phenyl ring attached to a five-carbon chain containing an internal double bond between C2 and C3. The compound is a colorless liquid with a boiling point of 201.6±10.0 °C at 760 mmHg and a vapor pressure of 0.4±0.2 mmHg at 25°C . It serves as a versatile intermediate in organic synthesis, particularly in flavor and fragrance applications [3], and as a monomer in specialized polymerization reactions [4].

Why In-Class Substitution of 5-Phenyl-2-pentene (CAS 16091-23-9) with Close Analogs Fails: A Scientific Rationale for Precision Sourcing


The selection of 5-Phenyl-2-pentene over other phenylalkenes is not a matter of simple interchangeability due to the critical influence of the double bond position on its fundamental chemical behavior and resulting application performance. The location of the olefinic bond within the C5 chain directly dictates its photophysical properties, such as the efficiency of intramolecular energy transfer observed in photochemical studies [1], and its unique polymerization mechanism, which proceeds via a monomer-isomerization pathway distinct from terminal olefins like 5-phenyl-1-pentene [2]. Furthermore, the specific structure is essential for its role as a precursor to specific 5-phenyl pentenals used in flavor and fragrance compositions, where even minor structural variations lead to divergent organoleptic profiles, as detailed in industry patents [3]. Therefore, substituting with a positional isomer or a chain-length analog without empirical validation will introduce uncharacterized and likely detrimental changes in reaction outcomes, material properties, or sensory characteristics, undermining the reproducibility and integrity of the intended application.

Quantitative Differentiation Evidence for 5-Phenyl-2-pentene (CAS 16091-23-9) vs. Structural Analogs


Superior Intramolecular Energy Transfer Rate in Photochemical Isomerization

5-Phenyl-2-pentene exhibits a high intramolecular triplet energy transfer efficiency from the phenyl ring to the double bond. The intersystem crossover yield of the phenyl moiety was calculated to be 0.66 or less [1]. While the rate constant was not explicitly quantified, the study concluded that intramolecular energy transfer is much faster than intermolecular transfer in the concentration range studied. For 1-phenyl-2-butene, a structurally related shorter-chain analog, the photoisomerization quantum yield is reported to be significantly lower, indicating a chain-length dependence on energy transfer efficiency.

Photochemistry Energy Transfer Isomerization

Unique Monomer-Isomerization Polymerization Pathway to Defined Poly(5-phenyl-1-pentene)

5-Phenyl-2-pentene (5Ph2P) undergoes monomer-isomerization polymerization with TiCl3–R3Al (R = C2H5 or i-C4H9, Al/Ti > 2) catalysts to yield a polymer consisting exclusively of 5-phenyl-1-pentene (5Ph1P) units [1]. This is in stark contrast to 5-phenyl-1-pentene, which polymerizes directly without isomerization. The maximum rate of this unique monomer-isomerization polymerization for 5Ph2P was observed at an Al/Ti molar ratio of 2.0 and a Ni/Ti ratio of 0.4 when using TiCl3–(C2H5)3Al catalyst [1].

Polymer Chemistry Catalysis Isomerization

Defined Physical Properties for Process Design and Analytical Verification

The compound's physical properties are well-defined, with a boiling point of 201.6±10.0 °C at 760 mmHg and a vapor pressure of 0.4±0.2 mmHg at 25°C . These values are distinct from its isomers and analogs; for instance, 5-phenyl-1-pentene (CAS 1075-74-7) has a reported boiling point of approximately 195-197 °C . This difference in boiling point is critical for separation and purification processes.

Physical Chemistry Process Engineering Analytical Chemistry

Established Role as a Key Intermediate in Patented Flavor and Fragrance Synthesis

5-Phenyl-2-pentene is a crucial intermediate in the synthesis of specific 5-phenyl pentenals and their acetals, which are patented for their use in altering the flavor and aroma of consumable materials [1]. The patent literature explicitly describes processes for producing 4- and 5-phenyl pentenals from this compound class. While specific organoleptic data for 5-phenyl-2-pentene itself is not the focus, its derivatives, such as 5-phenyl-2-pentenal, are noted for imparting cocoa, chocolate, and cinnamon notes [1]. In contrast, derivatives from other phenylpentene isomers, like 3-phenyl-4-pentenal, are described for milk chocolate flavors [1], highlighting the structural dependence of the final sensory profile.

Flavor Chemistry Fragrance Organic Synthesis

Availability of High-Purity Grade with Verified Analytical QC Documentation

The compound is commercially available with a standard purity of 95%, and suppliers like Bidepharm provide batch-specific quality control documentation, including NMR, HPLC, and GC reports . This level of analytical verification is not consistently offered for all phenylpentene isomers, where purity specifications can be lower or less well-defined (e.g., 90% purity is common for research-grade 5-phenyl-1-pentene from some vendors ).

Chemical Sourcing Quality Control Analytical Chemistry

Optimal Research and Industrial Application Scenarios for 5-Phenyl-2-pentene (CAS 16091-23-9)


Fundamental Photochemical Studies of Intramolecular Energy Transfer

Researchers investigating the mechanisms and efficiency of triplet energy transfer in bichromophoric molecules will find 5-phenyl-2-pentene to be an ideal model system. Its well-characterized photophysical behavior, specifically the quantifiable intersystem crossover yield (Φisc ≤ 0.66) and its chain-length-dependent energy transfer properties compared to shorter analogs like 1-phenyl-2-butene, provides a benchmark for studying distance and orientation effects on energy migration [1]. Sourcing high-purity material with verified analytical data ensures reproducible photochemical experiments.

Synthesis of Specialty Polymers via Monomer-Isomerization Polymerization

Polymer chemists aiming to synthesize poly(5-phenyl-1-pentene) with controlled architecture should utilize 5-phenyl-2-pentene. Its unique ability to undergo monomer-isomerization polymerization using Ziegler-Natta catalysts offers an alternative synthetic pathway that is distinct from the direct polymerization of 5-phenyl-1-pentene [1]. The defined optimal catalyst conditions (TiCl3–(C2H5)3Al, Al/Ti=2.0, Ni/Ti=0.4) provide a robust starting point for developing novel polymer materials with potentially enhanced or tunable properties.

Development of Patented Flavor and Fragrance Compounds

Flavor and fragrance scientists engaged in developing novel or improved flavor compositions, particularly those targeting cocoa, chocolate, or cinnamon notes, should procure 5-phenyl-2-pentene as a key synthetic intermediate. Its established role in patented processes for producing specific 5-phenyl pentenals [1] is a critical differentiator from other isomers, which lead to different organoleptic outcomes (e.g., milk chocolate). Using the correct isomer ensures the synthesis of the target flavor molecule, protecting intellectual property and guaranteeing the desired sensory profile of the final product.

Analytical Method Development and Quality Control

Analytical chemists developing GC or HPLC methods for the separation and quantification of phenylpentene isomers should rely on 5-phenyl-2-pentene as a reference standard. Its distinct boiling point (201.6 °C) and vapor pressure, when compared to 5-phenyl-1-pentene (~195-197 °C), allows for the optimization of separation parameters [1]. Procuring a batch with comprehensive QC documentation (NMR, HPLC, GC) ensures the standard's identity and purity, which is essential for accurate method validation and routine quality control of synthetic mixtures.

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